molecular formula C18H18N2O3S B5846547 Ethyl 4-{[(phenylacetyl)carbamothioyl]amino}benzoate CAS No. 87998-88-7

Ethyl 4-{[(phenylacetyl)carbamothioyl]amino}benzoate

Cat. No.: B5846547
CAS No.: 87998-88-7
M. Wt: 342.4 g/mol
InChI Key: XYPDQBXHUGDXEJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(phenylacetyl)carbamothioyl]amino}benzoate is an organic compound with the molecular formula C18H18N2O3S. This compound is known for its unique structure, which includes a benzoate ester linked to a phenylacetyl carbamothioyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(phenylacetyl)carbamothioyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 4-aminobenzoate with phenylacetyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method allows for better control over reaction conditions, higher yields, and improved purity of the final product. The continuous-flow process involves the use of specialized reactors that facilitate the efficient mixing of reactants and the removal of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(phenylacetyl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the benzoate ester.

    Reduction: The reduction typically yields the corresponding amine and alcohol derivatives.

    Substitution: Substitution reactions produce various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(phenylacetyl)carbamothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(phenylacetyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the phenylacetyl carbamothioyl group.

    Phenylacetyl isothiocyanate: A precursor used in the synthesis of Ethyl 4-{[(phenylacetyl)carbamothioyl]amino}benzoate.

    Benzocaine: An ester of p-aminobenzoic acid, commonly used as a local anesthetic.

Uniqueness

This compound is unique due to its combined structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-[(2-phenylacetyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-23-17(22)14-8-10-15(11-9-14)19-18(24)20-16(21)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPDQBXHUGDXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358286
Record name STK106395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87998-88-7
Record name STK106395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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